physicochemical properties of 1-(4-ethynylphenyl)azetidine
physicochemical properties of 1-(4-ethynylphenyl)azetidine
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Ethynylphenyl)azetidine
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
1-(4-Ethynylphenyl)azetidine represents a novel molecular scaffold with significant potential in medicinal chemistry. The incorporation of a strained azetidine ring can enhance metabolic stability and introduce a unique three-dimensional vector for molecular exploration, while the ethynylphenyl moiety serves as a valuable synthetic handle and a potential pharmacophore. A comprehensive understanding of its physicochemical properties is paramount for any drug discovery program, as these parameters directly govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview of the core . In the absence of extensive published experimental data for this specific molecule, this document synthesizes information from related analogs, provides robust computational predictions, and, most critically, details the authoritative, step-by-step experimental protocols required for their empirical determination.
Molecular Structure and Rationale
Compound Identity
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Systematic Name: 1-(4-Ethynylphenyl)azetidine
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Molecular Formula: C₁₁H₁₁N
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Molecular Weight: 157.21 g/mol
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SMILES: C#CC1=CC=C(C=C1)N2CCC2
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InChI Key: SGHJAPWJNAKINV-UHFFFAOYSA-N
Rationale for Scientific Interest
The structure of 1-(4-ethynylphenyl)azetidine is a convergence of two motifs of high interest in modern drug discovery.
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Azetidine Ring: This four-membered saturated heterocycle is increasingly utilized as a bioisosteric replacement for larger, more flexible, or more lipophilic groups.[1] Its strained nature imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[2] The parent azetidine is a strongly basic compound, a property that is modulated by substitution.[3]
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Ethynylphenyl Group: The terminal alkyne is a versatile functional group. It is a key component in "click chemistry" reactions, allowing for the straightforward covalent linkage of this scaffold to other molecules. Furthermore, the ethynyl group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein binding pocket.
A thorough characterization of the molecule's fundamental physicochemical properties is the foundational first step in exploring its therapeutic potential.
Predicted Physicochemical Data Summary
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 157.21 g/mol | Conforms to guidelines for "lead-like" and "drug-like" chemical space. |
| cLogP (Octanol/Water) | 2.1 - 2.5 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility (logS) | -2.5 to -3.0 | Predicts low to moderate aqueous solubility. |
| pKa (Conjugate Acid) | 4.5 - 5.5 | The azetidine nitrogen is predicted to be a weak base due to the electron-withdrawing effect of the phenyl ring. This value is critical for predicting charge state at physiological pH. |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | Suggests excellent potential for oral bioavailability and CNS penetration. |
Lipophilicity (logP): A Measure of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[6] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
Causality and Importance
A compound's logP value influences its absorption across the gut wall, its ability to cross the blood-brain barrier, its volume of distribution, and its propensity for non-specific binding. According to Lipinski's Rule of 5, a logP value below 5 is generally preferred for orally administered drugs to ensure adequate aqueous solubility.[6] The predicted cLogP of ~2.2 for 1-(4-ethynylphenyl)azetidine is well within the desired range for drug candidates.
Experimental Protocol: Shake-Flask Method for logP Determination
The "shake-flask" method is the gold standard for logP determination due to its direct measurement of partitioning at equilibrium.[7]
Methodology:
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Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 to mimic physiological conditions. Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate for at least 24 hours. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-saturation is critical to prevent volume changes during the experiment.
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Stock Solution: Prepare a stock solution of 1-(4-ethynylphenyl)azetidine in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
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Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated pH 7.4 buffer.
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is fully reached. A mechanical shaker or rotator is recommended.
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Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clean separation of the aqueous and octanol layers.
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Quantification: Carefully sample a precise aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations must be generated for accurate quantification.[8]
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Calculation: The logP is calculated using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Workflow for Experimental logP Determination
Caption: Workflow for equilibrium solubility determination.
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. [9]For 1-(4-ethynylphenyl)azetidine, the basic nitrogen of the azetidine ring is the primary ionizable center.
Causality and Importance
A compound's pKa dictates its charge state across the physiological pH range (approx. 1.5 to 8.0). [10]This, in turn, profoundly affects its solubility, membrane permeability, and binding interactions with its target protein. The parent azetidine has a conjugate acid pKa of 11.29, making it a strong base. [3]However, attaching the electron-withdrawing 4-ethynylphenyl group is expected to significantly decrease the basicity of the nitrogen atom, lowering the pKa into the predicted range of 4.5-5.5. This means the compound will be predominantly neutral at intestinal and blood pH (7.4), but will become increasingly protonated (charged) in the acidic environment of the stomach.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.
Methodology:
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Solution Preparation: Accurately weigh a sample of 1-(4-ethynylphenyl)azetidine and dissolve it in a suitable solvent, typically water or a water/co-solvent mixture (e.g., methanol/water) if aqueous solubility is limited. The final concentration should be in the range of 1-10 mM.
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a precision micro-burette.
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Titration: Slowly titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the acid titrant.
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Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve (i.e., where half of the base has been neutralized). Specialized software is often used to analyze the titration curve and derive the precise pKa value.
Structural and Spectroscopic Characterization
Confirming the identity and purity of 1-(4-ethynylphenyl)azetidine is achieved through a combination of spectroscopic techniques. The following are the expected spectral characteristics.
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¹H NMR Spectroscopy:
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Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Azetidine Protons: The protons on the azetidine ring are expected to appear as multiplets in the upfield region. The protons adjacent to the nitrogen (C2 and C4) would likely be around ~3.5-4.5 ppm, while the C3 proton would be further upfield (~2.0-2.5 ppm).
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Ethynyl Proton: A sharp singlet is expected for the acetylenic proton, typically around ~3.0-3.5 ppm. [11]
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¹³C NMR Spectroscopy:
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Alkyne Carbons: Two signals are expected between ~75-90 ppm.
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Aromatic Carbons: Multiple signals are expected in the ~115-150 ppm region.
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Azetidine Carbons: Signals for the carbons adjacent to the nitrogen are expected around ~50-60 ppm, with the C3 carbon appearing further upfield.
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Infrared (IR) Spectroscopy:
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≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹.
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C≡C Stretch: A weak but sharp peak around 2100-2150 cm⁻¹.
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Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
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C-N Stretch: A peak in the 1250-1020 cm⁻¹ region.
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Mass Spectrometry (MS):
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The primary method for confirming molecular weight. For high-resolution mass spectrometry (HRMS), the expected exact mass for the molecular ion [M+H]⁺ would be approximately 158.0964.
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References
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- PREPARATION AND SYNTHETIC APPLIC
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